Asoprisnil (full chemical name: (4-[(11β,17β)-17-Methoxy-17-(methoxymethyl)-3-oxoestra-4,9-dien-11-yl]benzaldehyde oxime) [] is a synthetic, steroidal compound classified as a selective progesterone receptor modulator (SPRM). [, , , ] This classification signifies its ability to bind to progesterone receptors and exert both agonist and antagonist effects, depending on the target tissue. [] This tissue selectivity differentiates asoprisnil from traditional progesterone agonists and antagonists, making it a subject of significant interest in scientific research, particularly in the fields of gynecology and reproductive medicine. [, ]
Asoprisnil, also known by its developmental code J867, is classified as a selective progesterone receptor modulator. It is the first compound in this class, designed to selectively modulate the activity of progesterone receptors in various tissues without the full agonistic effects associated with traditional progestins. This selectivity allows it to exert different effects depending on the tissue type, making it a promising candidate for treating conditions like uterine fibroids and heavy menstrual bleeding .
The synthesis of Asoprisnil involves complex organic chemistry techniques. While specific proprietary methods are not publicly detailed, it is known that Asoprisnil is synthesized through a series of chemical reactions that include the introduction of a 11β-benzaldoxime substituent. This modification is crucial for its selective activity at the progesterone receptor. The synthesis typically requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high purity and yield of the final product .
Asoprisnil's molecular structure is characterized by its unique 11β-benzaldoxime substitution which distinguishes it from other SPRMs. The compound's structure allows it to bind selectively to progesterone receptors, where it can act as either an agonist or antagonist depending on the target tissue. The molecular formula for Asoprisnil is C20H24N2O2, with a molecular weight of approximately 324.42 g/mol. Its structural features enable it to exhibit both agonistic and antagonistic properties at different receptor isoforms (PR-A and PR-B) .
Asoprisnil undergoes various chemical reactions when interacting with biological systems. Primarily, it binds to progesterone receptors leading to conformational changes that activate or inhibit gene transcription. This modulation influences various downstream signaling pathways related to cell proliferation and differentiation. In vitro studies have demonstrated that Asoprisnil can inhibit the proliferation of leiomyoma cells while sparing normal myometrial cells from similar effects . Additionally, Asoprisnil has been shown to affect collagen synthesis in cultured leiomyoma cells by regulating extracellular matrix remodeling enzymes .
The mechanism of action of Asoprisnil is primarily mediated through its interaction with progesterone receptors. Upon binding, Asoprisnil induces a conformational change in the receptor that promotes dimerization and subsequent binding to progesterone response elements in target gene promoters. This interaction recruits co-regulators that can either enhance or suppress transcriptional activity based on the tissue context. For example, in endometrial tissue, Asoprisnil acts as an antagonist, inhibiting proliferation while promoting apoptosis in leiomyoma cells . Its selective action minimizes side effects associated with traditional progestins, such as increased breast tissue proliferation .
Asoprisnil exhibits several notable physical and chemical properties:
These properties are essential for formulating effective pharmaceutical preparations .
Asoprisnil has significant potential applications in clinical settings:
Asoprisnil (J867) belongs to a novel class of 11β-benzaldoxime-substituted steroidal SPRMs, distinguished by a unique E-oxime moiety at C11β and 17α-methoxymethyl groups. These structural modifications confer high progesterone receptor (PR) binding affinity while minimizing cross-reactivity with other steroid receptors. The 11β-benzaldoxime group enables optimal steric interactions with the PR ligand-binding domain (LBD), particularly through hydrogen bonding with Gln725 and van der Waals contacts with Leu887 and Phe794 [1] [8]. Compared to earlier SPRMs like mifepristone, asoprisnil lacks the 11β-dimethylaminophenyl substituent, reducing glucocorticoid receptor (GR) antagonism [3] [5].
Structurally analogous SPRMs include J912 (asoprisnil’s active metabolite), J1042, and telapristone. These share the 11β-benzaldoxime core but differ in C17 substituents: J912 features a 17β-hydroxy group, while telapristone acetate has a 17α-acetoxy group. These modifications alter pharmacokinetics and tissue selectivity. For instance, J912 exhibits 40% higher PR binding than asoprisnil in rabbit endometrial assays but comparable partial agonist activity [1] [3].
Table 1: Structural and Binding Characteristics of 11β-Benzaldoxime SPRMs
Compound | C11β Substituent | C17 Substituents | PR Binding Affinity (% P4) | Key Pharmacological Traits |
---|---|---|---|---|
Asoprisnil | (E)-4-(Oxime)phenyl | 17α-Methoxymethyl, 17β-methoxy | 129% | Mixed agonist/antagonist; endometrial antiproliferation |
J912 (metabolite) | (E)-4-(Oxime)phenyl | 17α-Methoxymethyl, 17β-hydroxy | 168% | Enhanced PR binding; similar efficacy to asoprisnil |
J1042 | (E)-3-(Oxime)thiophene | 17α-Methoxymethyl, 17β-methoxy | 95% | Moderate PR affinity; uterine-selective effects |
Telapristone | (E)-4-(Oxime)phenyl | 17α-Acetoxy | 112% | Comparable PR binding; higher GR antagonism |
Data compiled from [1] [3] [8]
Asoprisnil demonstrates exceptional selectivity for PR over GR. Its PR binding affinity (Ki = 1.3 nM) is 129% of progesterone, while GR affinity (Ki = 7.2 nM) is only 6.4% of dexamethasone [3] [7]. This contrasts sharply with mifepristone, which exhibits near-equal affinity for PR (Ki = 0.6 nM) and GR (Ki = 1.0 nM) [5]. The 17α-methoxymethyl group in asoprisnil sterically hinders GR binding, reducing antiglucocorticoid activity by >90% compared to mifepristone in transactivation assays [3] [5].
Receptor | Asoprisnil Binding Affinity (Ki, nM) | Relative Affinity (% Reference Ligand) | Functional Activity |
---|---|---|---|
Progesterone Receptor (PR) | 1.3 ± 0.2 | 129% (P4 = 100%) | Mixed agonist/antagonist |
Glucocorticoid Receptor (GR) | 7.2 ± 1.1 | 6.4% (Dexamethasone = 100%) | Marginal antagonism (IC50 > 100 nM) |
Androgen Receptor (AR) | 142 ± 18 | <1% (DHT = 100%) | Inactive |
Estrogen Receptor (ER) | >10,000 | 0% (E2 = 100%) | Inactive |
Data derived from competitive binding assays using human recombinant receptors [1] [3] [5]
In vivo, asoprisnil lacks significant antiglucocorticoid effects at therapeutic doses. Rat models showed no adrenal hypertrophy or compensatory ACTH elevation—effects characteristic of GR antagonists like mifepristone [3]. However, weak androgenic activity (22% of testosterone) was observed in rat Hershberger assays due to marginal AR binding [3] [7].
Asoprisnil’s functional activity is context-dependent, exhibiting tissue-specific agonist-antagonist ratios. X-ray crystallography reveals that asoprisnil binding induces a unique PR LBD conformation distinct from both progesterone (agonist) and mifepristone (antagonist). Specifically, helix-12 (H12) adopts an intermediate position that partially occludes the coactivator-binding site [5] [6]. This conformation enables:
The agonist-antagonist balance stems from differential cofactor recruitment:
Table 3: Cofactor Recruitment Profiles of PR Ligands
Ligand | NCoR Binding (RU) | SRC-1 Binding (RU) | SMRT Binding (RU) | Functional Outcome |
---|---|---|---|---|
Progesterone | 15 ± 2 | 320 ± 25 | 22 ± 3 | Full agonism (coactivator dominant) |
Asoprisnil | 185 ± 15 | 110 ± 10 | 210 ± 18 | Mixed agonism/antagonism |
Mifepristone | 290 ± 20 | 20 ± 3 | 305 ± 22 | Full antagonism |
Surface plasmon resonance data measuring cofactor binding to human PR-LBD [5] [6]
Gene expression profiling in T47D cells confirms this mixed activity: asoprisnil upregulates progesterone-responsive genes (e.g., SGK1, PPL) to 20–40% of progesterone levels while antagonizing 80% of progesterone-induced STAT5A expression [5]. This tissue-selective "mosaic" effect underpins its therapeutic utility in uterine disorders without systemic antiprogesterone effects (e.g., labor induction) [1] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1